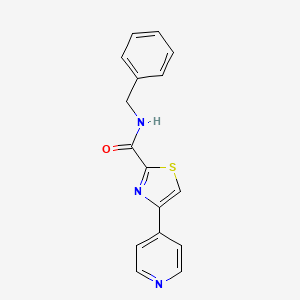

N-benzyl-4-(pyridin-4-yl)-1,3-thiazole-2-carboxamide

Description

Properties

IUPAC Name |

N-benzyl-4-pyridin-4-yl-1,3-thiazole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3OS/c20-15(18-10-12-4-2-1-3-5-12)16-19-14(11-21-16)13-6-8-17-9-7-13/h1-9,11H,10H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOYSBCPEKDJEEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=NC(=CS2)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-(pyridin-4-yl)-1,3-thiazole-2-carboxamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-(pyridin-4-yl)-1,3-thiazole-2-carboxylic acid with benzylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-(pyridin-4-yl)-1,3-thiazole-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Medicinal Applications

1.1 Antimicrobial Activity

N-benzyl-4-(pyridin-4-yl)-1,3-thiazole-2-carboxamide exhibits significant antimicrobial properties. Research indicates that thiazole derivatives, including this compound, have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. A study reported a minimum inhibitory concentration (MIC) of 0.06 mg/mL against resistant strains, surpassing traditional antibiotics like ampicillin .

1.2 Anticancer Properties

The compound has been evaluated for its anticancer activities against several cancer cell lines. For instance, thiazole-pyridine hybrids have demonstrated promising results in inhibiting the growth of breast cancer cells (MCF-7) with an IC50 value of 5.71 μM, which is competitive with established chemotherapeutic agents like 5-fluorouracil . The mechanism involves disrupting tubulin polymerization, which is crucial for cancer cell division.

1.3 Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of thiazole derivatives. This compound has been shown to inhibit key inflammatory pathways, making it a candidate for developing treatments for inflammatory diseases .

Agricultural Applications

2.1 Agrochemical Development

The compound's structural characteristics make it suitable for developing agrochemicals. Its ability to inhibit specific enzymes involved in plant growth regulation can be harnessed to create herbicides or fungicides that target pests without harming crops.

Material Science

3.1 Synthesis of Novel Materials

This compound serves as a building block for synthesizing novel materials with unique properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength, making it valuable in the development of advanced materials for industrial applications .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-benzyl-4-(pyridin-4-yl)-1,3-thiazole-2-carboxamide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, the compound may inhibit the function of essential bacterial enzymes, leading to the disruption of bacterial cell processes and ultimately cell death . The exact molecular pathways can vary depending on the specific application and target organism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-benzyl-4-(pyridin-4-yl)-1,3-thiazole-2-carboxamide with three key analogs, focusing on structural features, physicochemical properties, and inferred biological implications.

Table 1: Structural and Physicochemical Comparison

Functional Group and Substituent Effects

- Carboxamide vs. Methanamine: The target compound’s benzyl carboxamide group (C=O and NH) enhances hydrogen-bonding capacity compared to the methanamine group in [4-(pyridin-4-yl)-1,3-thiazol-2-yl]methanamine dihydrochloride . This may improve target binding but reduce solubility in non-polar environments. The dihydrochloride salt in the latter increases aqueous solubility, a property absent in the free-base target compound.

- The target compound’s unsubstituted benzyl group may favor interactions with less polarized regions.

- Triazolo-Pyridine Extension : The compound in incorporates a fused triazolo-pyridine ring, increasing molecular weight and complexity. This could enhance selectivity for specific targets but may reduce oral bioavailability due to higher lipophilicity.

Physicochemical and Pharmacokinetic Implications

- Molecular Weight : The target compound (310.37 g/mol) falls within the "drug-like" range (200–500 g/mol), unlike the triazolo-pyridine analog (408.5 g/mol), which may face challenges in cellular permeability .

- Solubility : The dihydrochloride salt offers superior aqueous solubility, whereas the target compound’s carboxamide group provides moderate polarity. Methoxybenzyl and triazolo groups in ’s compound introduce mixed solubility effects .

Biological Activity

N-benzyl-4-(pyridin-4-yl)-1,3-thiazole-2-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. The thiazole and pyridine moieties present in its structure are known for their diverse biological activities, including anticancer and anti-inflammatory properties. This article reviews the current understanding of the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure

The compound's structure can be described as follows:

- Thiazole Ring : A five-membered ring containing sulfur and nitrogen.

- Pyridine Ring : A six-membered aromatic ring containing one nitrogen atom.

- Carboxamide Group : A functional group consisting of a carbonyl and an amine.

Anticancer Activity

Research indicates that compounds containing thiazole and pyridine derivatives exhibit significant anticancer properties. The anticancer activity of this compound has been evaluated through various in vitro assays.

-

Cytotoxicity Studies :

- The compound showed promising cytotoxic effects against several cancer cell lines. For instance, its IC50 values were reported to be significantly lower than those of standard chemotherapeutics like doxorubicin, indicating potent activity against specific cancer types.

-

Mechanism of Action :

- Molecular docking studies suggest that the compound interacts with key proteins involved in cancer cell proliferation, such as tubulin and Bcl-2. These interactions lead to apoptosis in cancer cells, as evidenced by increased caspase activity and cell cycle arrest at the G2/M phase.

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored:

-

Inhibition Studies :

- The compound demonstrated significant antibacterial activity against various strains, with minimum inhibitory concentration (MIC) values indicating effectiveness comparable to known antibiotics.

-

Inflammatory Response :

- Anti-inflammatory assays revealed that the compound can inhibit protein denaturation, suggesting potential use in treating inflammatory conditions associated with infections.

Data Tables

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of this compound against a panel of cancer cell lines using the MTT assay. The results indicated a significant reduction in cell viability across multiple lines, particularly in leukemia and breast cancer cells.

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial activity of the compound against drug-resistant bacterial strains. The findings highlighted its effectiveness in inhibiting growth and biofilm formation, suggesting its potential as a therapeutic agent for resistant infections.

Q & A

Q. What are the optimal synthetic routes for preparing N-benzyl-4-(pyridin-4-yl)-1,3-thiazole-2-carboxamide, and how do reaction conditions influence yield?

The compound can be synthesized via cyclocondensation of thioamide precursors with α-haloketones or through coupling reactions. For example, thiazole ring formation often employs ethanol or methanol as solvents under reflux (60–80°C), with yields influenced by substituent electronic effects. Carboxamide linkages may require coupling agents like EDC/HOBt, with purification via flash chromatography (ethyl acetate/hexane) or recrystallization . Monitoring reaction progress with TLC and optimizing stoichiometry (e.g., 1.2 eq of pyridinyl precursors) can improve efficiency.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

Essential techniques include:

- 1H/13C NMR : Confirm thiazole ring protons (δ 7.5–8.5 ppm for pyridinyl and benzyl groups) and carboxamide carbonyl (δ ~165 ppm) .

- IR spectroscopy : Identify C=O stretches (~1670 cm⁻¹) and NH bands (~3300 cm⁻¹) .

- HPLC-MS : Verify purity (>95%) and molecular ion peaks (e.g., [M+H]+) .

- X-ray crystallography (if crystalline): Resolve spatial arrangement of the pyridinyl-thiazole core .

Q. How can researchers design preliminary biological assays to evaluate this compound’s bioactivity?

Initial screens should focus on target-agnostic assays:

- Enzyme inhibition : Test against kinases (e.g., p38 MAPK) at 1–10 µM concentrations, using ATP-coupled assays .

- Cytotoxicity : Use MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .

- Solubility/logP : Employ shake-flask methods or HPLC-based protocols to assess physicochemical properties .

Advanced Research Questions

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved for this compound?

Discrepancies often arise from pharmacokinetic limitations. Strategies include:

- Metabolic stability assays : Use liver microsomes to identify rapid clearance (e.g., CYP450-mediated oxidation of the benzyl group) .

- Prodrug modification : Introduce hydrolyzable groups (e.g., esters) to enhance bioavailability .

- Tissue distribution studies : Radiolabel the compound (e.g., 14C) to track accumulation in target organs .

Q. What rational design strategies improve selectivity for kinase targets while minimizing off-target effects?

- Crystallographic analysis : Resolve binding modes to identify non-conserved kinase residues for targeted modifications (e.g., pyridinyl substitution) .

- SAR studies : Systematically vary the benzyl (e.g., electron-withdrawing substituents) and pyridinyl (e.g., 4- vs. 3-position) groups to optimize affinity .

- Kinome-wide profiling : Use panels like Eurofins KinaseProfiler to assess selectivity across 400+ kinases .

Q. How can researchers address low yield in large-scale synthesis of this compound?

- Catalyst optimization : Switch from homogeneous (e.g., Pd(PPh3)4) to heterogeneous catalysts (e.g., Pd/C) for easier recovery .

- Flow chemistry : Implement continuous reactors to improve heat/mass transfer during thiazole formation .

- Byproduct analysis : Use LC-MS to identify side products (e.g., dimerization) and adjust reaction stoichiometry .

Q. What methodologies validate the compound’s mechanism of action in complex biological systems?

- CRISPR/Cas9 knockouts : Delete putative targets (e.g., p38 MAPK) to confirm on-pathway effects .

- Thermal proteome profiling (TPP) : Monitor protein stability shifts in cell lysates to identify direct binding partners .

- Transcriptomics : Perform RNA-seq to map downstream gene expression changes post-treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.